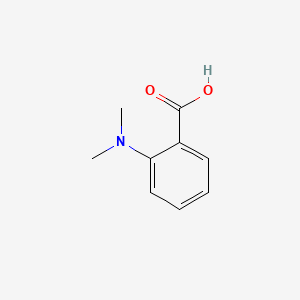

2-(Dimethylamino)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45790. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVXXHVHGGWWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060577 | |

| Record name | Benzoic acid, 2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-16-2 | |

| Record name | 2-(Dimethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOK1CXE62K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)benzoic Acid

This guide provides a comprehensive technical overview of 2-(Dimethylamino)benzoic acid, a versatile organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this molecule's properties, synthesis, and applications.

Compound Identification and Core Properties

This compound, also widely known as N,N-Dimethylanthranilic acid, is an N-substituted derivative of anthranilic acid.[1] Its core identifiers and fundamental properties are critical for its application in various scientific domains.

CAS Number: 610-16-2[1][2][3][4]

This unique numerical identifier assigned by the Chemical Abstracts Service is the most reliable way to identify this specific chemical substance, avoiding ambiguity from its various synonyms.

Synonyms: N,N-Dimethylanthranilic Acid, o-Dimethylaminobenzoic acid.[1]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in different environments and its suitability for specific applications. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | White to pale yellow or orange-green crystalline powder. | [5] |

| Melting Point | 70-72 °C | [4] |

| Boiling Point | ~293 °C (rough estimate) | |

| Solubility | Insoluble in water. | |

| Purity | Typically >97-98% (as determined by HPLC). | [4][5] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C). | [5] |

Synthesis and Manufacturing Insights

The primary route for synthesizing this compound involves the exhaustive methylation of anthranilic acid. While various methods exist, a common and effective approach is reductive alkylation.

Field-Proven Synthesis Protocol: Reductive Alkylation

This two-step process begins with a nitrobenzoic acid precursor and offers high yields and purity, making it suitable for commercial manufacturing.[6] The causality behind this choice is the efficiency and control offered by palladium-catalyzed hydrogenation, which selectively reduces the nitro group, followed by in-situ alkylation.

Workflow:

Caption: Synthesis workflow via reductive alkylation.

Detailed Step-by-Step Methodology:

-

Reaction Setup: A stirred autoclave reactor is charged with a methanolic solution of 2-nitrobenzoic acid. A palladium-on-carbon (Pd/C) catalyst is added. The choice of a wide-pore carbon support is crucial as it enhances catalyst activity and longevity.[6]

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas. The reaction is typically conducted at a slightly elevated temperature (e.g., 50-55 °C) to facilitate the reaction kinetics without promoting side reactions.[6] The reaction proceeds until the theoretical amount of hydrogen is consumed, indicating complete reduction of the nitro group to an amine.

-

Alkylation: Following the reduction, a methylating agent (such as formaldehyde in the presence of the hydrogen atmosphere, which forms the methylating species in-situ) is introduced. The reaction continues to facilitate the exhaustive methylation of the newly formed amino group.

-

Work-up and Isolation: After the reaction, the reactor is cooled, and the catalyst is filtered off. The methanolic solution containing the product is concentrated by distillation.[6]

-

Crystallization: The concentrated solution is cooled (e.g., to <15 °C) to induce crystallization of the this compound.[6]

-

Purification: The resulting crystals are collected by filtration, washed with a cold solvent mixture (e.g., methanol/water) to remove impurities, and dried to yield the final, high-purity product. The overall yield from this process can be upwards of 92%.[6]

This self-validating system ensures high conversion and purity, as the progress of the hydrogenation can be monitored by hydrogen uptake, and the final product's purity can be readily confirmed by its melting point and HPLC analysis.

Applications in Research and Development

This compound and its derivatives are valuable intermediates in several fields, from organic synthesis to pharmaceutical research.

Organic Synthesis Intermediate

The compound serves as a precursor for more complex molecules. The carboxylic acid and the tertiary amine groups provide two reactive sites for further chemical modification. It is used in the synthesis of various esters, amides, and other heterocyclic compounds. For instance, its esters, like isobutyl 2-(dimethylamino)benzoate, are used in various chemical manufacturing processes.[7]

Pharmaceutical and Biological Research

Recent studies have highlighted the potential of N,N-Dimethylanthranilic acid in cancer therapy.

Mechanism of Action in Breast Cancer Cells: Research has shown that N,N-Dimethylanthranilic acid can induce apoptosis (programmed cell death) in human breast cancer cells (specifically, the MDA-MB-231 line).[8]

The compound triggers apoptosis through both the extrinsic and intrinsic signaling pathways.[8] This is a trustworthy claim supported by Western blot analysis showing changes in key apoptotic proteins:

-

Upregulation of Pro-Apoptotic Proteins: Treatment increases the levels of cleaved caspase-8 (extrinsic pathway initiator), cleaved caspase-9 (intrinsic pathway initiator), cleaved caspase-3 (executioner caspase), Bax, and Bad.[8]

-

Downregulation of Anti-Apoptotic Proteins: A corresponding decrease in the level of Bcl-2, an anti-apoptotic protein, is observed.[8]

-

PARP Cleavage: The activation of caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, which ultimately results in DNA fragmentation.[8]

Caption: Apoptotic signaling induced by the compound.

This selective cytotoxicity is noteworthy, as the compound showed no significant effect on other tested cell lines, including mouse skeletal muscle cells (C2C12) and human lung cancer cells (A549), suggesting a potential therapeutic window.[8]

Safety, Handling, and Toxicology

Adherence to safety protocols is paramount when handling any chemical substance.

GHS Hazard Classification: Based on aggregated data from ECHA C&L notifications, this compound is classified with the following hazards:

-

H319: Causes serious eye irritation (100% of notifications).[1][9]

-

H315: Causes skin irritation (66.7% of notifications).[1][9]

-

H302: Harmful if swallowed (33.3% of notifications).[1]

-

H335: May cause respiratory irritation (33.3% of notifications).[1]

The corresponding signal word is Warning .[1][5][9]

Recommended Handling and First Aid Protocols

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9]

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[10]

-

Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[9]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9][10]

-

Ingestion: Rinse mouth. If swallowed and feeling unwell, seek medical advice.[9]

-

Disposal: Waste material must be disposed of in accordance with national and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

Conclusion

This compound (CAS: 610-16-2) is a key chemical intermediate with well-defined physicochemical properties. Its synthesis is efficiently achieved through high-yield processes like reductive alkylation, making it readily available for various applications. Beyond its established role in organic synthesis, emerging research in oncology demonstrates its potential as a pro-apoptotic agent against specific cancer cell lines. This dual utility, combined with a clear understanding of its safety profile, positions this compound as a compound of significant interest for ongoing and future research in both chemistry and the life sciences.

References

-

Benzoic acid, 2-(dimethylamino)- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

-

Synthesis of 2-(4-(dimethylamino)benzoyl)benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

-

Chemical Properties of Benzoic acid, 2-(dimethylamino)-, methyl ester (CAS 10072-05-6). (n.d.). Retrieved from [Link]

-

This compound | C9H11NO2 | CID 69118 - PubChem. (n.d.). Retrieved from [Link]

-

N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. (2023). National Institutes of Health (NIH). Retrieved from [Link]

-

Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester | C13H19NO2 | CID 126966 - PubChem. (n.d.). Retrieved from [Link]

-

benzoic acid 2-dimethylaminoethyl ester - 2208-05-1, C11H15NO2 - ChemSynthesis. (n.d.). Retrieved from [Link]

- US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents. (n.d.).

-

SAFETY DATA SHEET - NIST. (2015). Retrieved from [Link]

-

N,N-dimethylanthranilic acid, methyl ester - SpectraBase. (n.d.). Retrieved from [Link]

-

ANTHRANILATE DERIVATIVES - INCHEM. (n.d.). Retrieved from [Link]

-

N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem. (n.d.). Retrieved from [Link]

-

N-methylanthranilic acid - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Methyl N-methylanthranilate | C9H11NO2 | CID 6826 - PubChem. (n.d.). Retrieved from [Link]

- GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester - Google Patents. (n.d.).

-

N-Acetylanthranilic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C9H11NO2 | CID 69118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound | 610-16-2 [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. 2-Dimethylaminobenzoic acid | 610-16-2 [sigmaaldrich.com]

- 6. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents [patents.google.com]

- 7. Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester | C13H19NO2 | CID 110368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethylanthranilic Acid

Introduction: Unveiling N,N-Dimethylanthranilic Acid

N,N-Dimethylanthranilic acid, a derivative of the fundamental biochemical precursor anthranilic acid, is an aromatic organic compound whose significance is growing within the scientific community. While structurally simple, featuring a benzoic acid backbone with a dimethylamino group at the ortho position, its emerging biological activities have drawn considerable interest. Recent research has identified N,N-Dimethylanthranilic acid as a natural product isolated from the mushroom Calvatia nipponica, demonstrating significant cytotoxic and pro-apoptotic effects against human breast cancer cells.[1] This discovery positions the compound as a promising lead for the development of novel therapeutic agents, shifting its status from a simple chemical intermediate to a molecule of substantial pharmacological interest.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing a robust method for its chemical synthesis, purification, and rigorous characterization. We will explore the causality behind the chosen synthetic strategy, provide field-proven protocols, and establish a self-validating framework through in-depth analytical characterization.

Part 1: Chemical Synthesis via Eschweiler-Clarke Methylation

The synthesis of N,N-Dimethylanthranilic acid from anthranilic acid is efficiently achieved through a classic and reliable method: the Eschweiler-Clarke reaction. This reaction is the cornerstone of N-methylation for primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[2][3][4]

Causality and Mechanistic Insight

The choice of the Eschweiler-Clarke reaction is deliberate due to its high selectivity and irreversible nature. Unlike methylation with agents like methyl iodide, this method exclusively yields the tertiary amine without the risk of forming a quaternary ammonium salt.[2][5] The reaction proceeds through a well-understood mechanism:

-

Iminium Ion Formation: The primary amine of anthranilic acid first attacks formaldehyde, forming a hemiaminal intermediate which readily dehydrates to an electrophilic iminium ion.

-

Hydride Transfer: Formic acid (or its conjugate base, formate) then acts as a hydride donor, reducing the iminium ion to the N-methylated secondary amine (N-methylanthranilic acid). This step is irreversible due to the concurrent release of carbon dioxide gas, which drives the reaction forward.[4][5]

-

Second Methylation: The process repeats. The newly formed secondary amine reacts with a second molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by another molecule of formic acid to yield the final tertiary amine, N,N-Dimethylanthranilic acid.[4][6]

Caption: Figure 1: Eschweiler-Clarke Reaction Mechanism

Experimental Protocol: Synthesis

This protocol outlines the synthesis of N,N-Dimethylanthranilic acid from anthranilic acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]

Materials:

-

Anthranilic Acid (99%)

-

Formic Acid (98-100%)

-

Formaldehyde (37% solution in H₂O)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (13.7 g, 0.1 mol).

-

Reagent Addition: Carefully add formic acid (23 g, 0.5 mol) followed by aqueous formaldehyde solution (16.2 g, 0.2 mol). Caution: The initial reaction may be exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to 100°C (water bath or heating mantle). Maintain reflux with vigorous stirring for 8-12 hours. The evolution of CO₂ should be apparent.

-

Cooling and Quenching: After the reaction period, cool the flask to room temperature. Slowly and carefully add concentrated HCl (20 mL) to protonate the product and neutralize excess reagents.

-

Purification (Work-up): The purification process is critical for isolating the target compound from starting material, the mono-methylated intermediate, and other impurities.

Caption: Figure 2: Synthesis & Purification Workflow

Experimental Protocol: Purification

-

Initial Wash: Transfer the acidified reaction mixture to a separatory funnel. Wash with an organic solvent like diethyl ether or ethyl acetate (2 x 50 mL) to remove any non-basic impurities. Discard the organic layers.

-

Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add a 10 M NaOH solution dropwise with stirring to adjust the pH to approximately 4-5. The isoelectric point of amino acids is where they are least soluble. N,N-Dimethylanthranilic acid will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL) to remove inorganic salts.

-

Recrystallization: For final purification, dissolve the crude product in a minimal amount of hot methanol or an ethanol/water mixture.[9] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Part 2: Characterization and Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized N,N-Dimethylanthranilic acid. The data presented below serves as a benchmark for a successful synthesis.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | - |

| Molecular Weight | 165.19 g/mol | [10] |

| Appearance | Off-white to brownish crystalline powder | [9] |

| Melting Point | ~70-72 °C | Varies by source |

Note: The melting point of N-methylanthranilic acid is significantly higher (178-179 °C), making it a useful indicator of purity.[11]

Spectroscopic Analysis

The following data provides a fingerprint for the successful synthesis of the target molecule.

1. Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the most definitive tool for confirming the N,N-dimethylation. The disappearance of the N-H protons from the starting material and the appearance of a singlet corresponding to the six protons of the two methyl groups are key indicators.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.8-8.0 | Doublet | 1H | Aromatic C-H (ortho to -COOH) |

| ~7.4-7.6 | Triplet | 1H | Aromatic C-H |

| ~6.6-6.8 | Multiplet | 2H | Aromatic C-H |

| ~2.9 | Singlet | 6H | N-Methyl (-N(CH₃)₂) |

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the presence of all nine unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170-172 | Carboxylic Acid (-C OOH) |

| ~152 | Aromatic C -N |

| ~134 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~118 | Aromatic C -COOH |

| ~115 | Aromatic C-H |

| ~112 | Aromatic C-H |

| ~43 | N-Methyl (-N(C H₃)₂) |

Note: NMR data is predicted based on the structure and data for similar compounds like methyl N,N-dimethylanthranilate.[12][13] Specific shifts may vary based on solvent and concentration.[14]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. The most critical observation is the absence of the N-H stretching bands (typically 3300-3500 cm⁻¹) present in anthranilic acid and N-methylanthranilic acid.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~1680 | C=O Stretch | Carboxylic Acid |

| 1580-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aryl Amine |

| 750-810 | C-H Bend | Ortho Disubstituted Ring |

4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For N,N-Dimethylanthranilic acid, the expected molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight.

| m/z Value | Interpretation |

| 165.08 | Molecular Ion [M]⁺ |

| 120.08 | [M - COOH]⁺ (Loss of carboxyl group) |

Part 3: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While detailed toxicological properties for N,N-Dimethylanthranilic acid are not fully investigated, data from related compounds and general chemical safety principles must be applied.[15]

-

Handling: Always handle the compound in a well-ventilated fume hood.[15] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid dust formation and inhalation.[7]

-

Irritation: The compound may cause skin and serious eye irritation.[7][8] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[15]

Conclusion

This guide has detailed a reliable and efficient pathway for the synthesis of N,N-Dimethylanthranilic acid using the Eschweiler-Clarke reaction. The provided protocols for synthesis and purification, grounded in established chemical principles, offer a clear and reproducible workflow. The comprehensive characterization data serves as a crucial validation system, allowing researchers to confidently verify the identity and purity of their synthesized material. With its emerging role as a potential anti-cancer agent, a robust understanding of its synthesis and properties is more critical than ever, paving the way for further investigation into its pharmacological applications.

References

-

PubChem. (n.d.). N-Methylanthranilic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: N-Methylanthranilic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl N-methylanthranilate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). N,N-dimethylanthranilic acid, methyl ester - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

- Google Patents. (n.d.). GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester.

-

Lee, S. R., et al. (2023). N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. Molecules, 28(14), 5384. Retrieved from [Link]

-

ResearchGate. (n.d.). Microspeciation diagram of N-methylanthranilic acid in the aqueous solution. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

INCHEM. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034169). Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). N-methylanthranilic acid - Optional[ATR-IR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). N-methylanthranilic acid - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). N,N-dimethylanthranilic acid, methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

- Google Patents. (n.d.). US4633009A - Synthesis of methyl N-methylanthranilate.

-

Liu, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(19), 6799. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. Retrieved from [Link]

-

Himalaya Chemicals. (n.d.). N-Methyl Anthranilic Acid Manufacturer, Supplier, Exporter. Retrieved from [Link]

-

Radulović, N. S., et al. (2013). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Central European Journal of Chemistry, 11(1), 121-130. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of anthranilic acid. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). N,N-Dimethylanthranilic acid methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 955a. Retrieved from [Link]

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2351-2354. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylanthranilate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate.

-

NIST. (n.d.). Anthranilic acid, n-glycoloyl-n-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Sciencemadness.org. (2020). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]

- Google Patents. (n.d.). FR2653428A1 - PROCESS FOR THE PREPARATION OF METHYL ESTER OF PURE N-METHYL-ANTHRANILIC ACID.

Sources

- 1. N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. N-METHYLANTHRANILIC ACID | 119-68-6 [chemicalbook.com]

- 10. Methyl N-methylanthranilate | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. scispace.com [scispace.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Guide to the Spectroscopic Characterization of 2-(Dimethylamino)benzoic Acid

Introduction: Beyond the Structure

In the realm of drug development and materials science, understanding a molecule is not merely about knowing its static, two-dimensional structure. It is about elucidating its electronic environment, its vibrational modes, and its behavior under energetic conditions. 2-(Dimethylamino)benzoic acid (also known as N,N-Dimethylanthranilic acid), a key building block in the synthesis of pharmaceuticals and other high-value chemicals, is a prime example. Its chemical properties are a direct function of the interplay between the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group on the aromatic ring.

This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We will move beyond a simple recitation of data, focusing instead on the causality behind the observed signals and the rationale for the experimental techniques chosen. This document is intended for researchers and scientists who require a practical, foundational understanding of how to confirm the identity and purity of this compound in a laboratory setting.

The fundamental structure we will be analyzing is as follows:

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers profound insights into its structure through fragmentation analysis. For a robust, volatile compound like this compound, Electron Ionization (EI) is an excellent choice. EI is a "hard" ionization technique that imparts significant energy into the molecule, inducing reproducible fragmentation that serves as a molecular fingerprint.

Interpreting the EI Mass Spectrum

The mass spectrum of this compound provides clear evidence of its molecular identity and substructures.[1] The molecular ion peak (M⁺) is observed at m/z 165, consistent with the molecular weight of the compound (C₉H₁₁NO₂).[2] The most prominent fragments arise from predictable cleavages of the functional groups.

| m/z (Relative Intensity) | Ion Identity | Mechanistic Origin |

| 165 (M⁺) | [C₉H₁₁NO₂]⁺ | Molecular Ion |

| 150 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylamino group. |

| 132 | [M - H₂O - CH₃]⁺ or [M - COOH]⁺ | Loss of a carboxyl radical is a common fragmentation for benzoic acids. |

| 44 | [N(CH₃)₂]⁺ | Cleavage of the C-N bond, forming the stable dimethylamino cation. |

| Data sourced from NIST Chemistry WebBook and PubChem.[1][3] |

The fragmentation pathway is a logical cascade initiated by the high energy of electron impact. The primary cleavages occur at the weakest bonds and result in the most stable charged fragments.

Caption: Key Fragmentation Pathways in EI-MS.

Protocol: Acquiring an EI Mass Spectrum

-

Rationale: This protocol ensures a clean, representative spectrum by using a direct insertion probe, which is suitable for solid samples, and standard EI conditions that are reproducible across most mass spectrometers.

-

Sample Preparation: Load approximately 0.1 mg of solid this compound into a clean glass capillary tube.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Set to 70 eV. This is a standardized energy that maximizes ionization and produces consistent, library-searchable fragmentation patterns.

-

Source Temperature: Set to 230 °C to ensure sample volatilization without thermal degradation.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

-

Data Acquisition:

-

Insert the direct insertion probe into the vacuum inlet.

-

Gradually heat the probe (e.g., from 50 °C to 250 °C at 20 °C/min) to slowly volatilize the sample into the ion source.

-

Acquire spectra continuously across a mass range of m/z 40-400.

-

-

Data Analysis: Average the spectra across the apex of the total ion chromatogram (TIC) peak. Subtract the background spectrum acquired just before the sample peak elutes to obtain the final, clean mass spectrum.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the modern method of choice. It requires minimal sample preparation and provides high-quality data by passing an IR beam through a crystal (like diamond or germanium) in direct contact with the sample.

Interpreting the IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3000-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~2950 | C-H Stretch | Methyl groups of N(CH₃)₂ |

| ~1680-1660 | C=O Stretch | Carbonyl of the carboxylic acid |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aryl-amine |

| Data interpreted from spectra available in the NIST Chemistry WebBook and PubChem.[2][3] |

-

Expertise in Action: The most diagnostic feature is the extremely broad O-H stretch from 3000 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer formation common in solid-state carboxylic acids. The position of the C=O stretch (~1670 cm⁻¹) is also informative; it is slightly lower than a simple alkyl carboxylic acid due to conjugation with the aromatic ring.

Protocol: Acquiring an ATR-IR Spectrum

-

Rationale: This protocol is designed for simplicity and reproducibility. Using ATR eliminates the need for preparing KBr pellets, a time-consuming and moisture-sensitive process.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

-

Sample Application: Place a small amount (a few milligrams) of this compound powder onto the center of the ATR crystal.

-

Data Acquisition:

-

Lower the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. Insufficient pressure is a common source of poor-quality spectra.

-

Acquire the spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans significantly improves the signal-to-noise ratio.

-

-

Cleaning: After analysis, clean the crystal surface thoroughly with a solvent-moistened swab (e.g., isopropanol) to prevent sample carryover.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Nuclei

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the N-methyl protons, the aromatic protons, and the acidic proton of the carboxyl group. The chemical shifts are governed by the electronic effects of the substituents.

| Predicted δ (ppm) | Multiplicity | # of Protons | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | COOH | The acidic proton is typically broad and downfield; its exact position is highly dependent on solvent and concentration. |

| ~7.8-8.0 | Doublet of doublets | 1H | Ar-H (C6-H) | This proton is ortho to the electron-withdrawing COOH group, shifting it significantly downfield. |

| ~7.4-7.6 | Doublet of triplets | 1H | Ar-H (C4-H) | Experiences complex splitting from neighboring protons. |

| ~7.0-7.2 | Doublet of triplets | 1H | Ar-H (C5-H) | Shielded relative to C4-H due to its position relative to the substituents. |

| ~6.9-7.1 | Doublet of doublets | 1H | Ar-H (C3-H) | This proton is ortho to the strongly electron-donating N(CH₃)₂ group, shifting it significantly upfield. |

| ~2.7-2.9 | Singlet | 6H | N(CH₃)₂ | The six protons of the two methyl groups are equivalent, resulting in a single, sharp peak. |

| Predictions are based on standard substituent effects and data from analogous compounds.[4][6] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals: 5 for the aromatic carbons (C1-C6, with C3/C5 and C4/C6 being non-equivalent due to ortho substitution) and one each for the carboxyl and methyl carbons.

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~170-172 | C=O | Typical chemical shift for a carboxylic acid carbon.[7] |

| ~152 | C2 | Quaternary carbon attached to the electron-donating nitrogen, shifted downfield. |

| ~132 | C4, C6 | Aromatic CH carbons, influenced by both substituents. |

| ~120 | C1 | Quaternary carbon attached to the carboxyl group. |

| ~115 | C5 | Aromatic CH carbon. |

| ~112 | C3 | Aromatic CH carbon ortho to the N(CH₃)₂ group, significantly shielded (upfield). |

| ~43 | N(CH₃)₂ | The two methyl carbons are equivalent. |

| Predictions are based on additive models for substituent chemical shifts on a benzene ring.[4] |

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Rationale: This protocol uses DMSO-d₆ as the solvent, which is an excellent choice for carboxylic acids as it can solubilize the compound well and its residual solvent peaks do not typically overlap with key analyte signals.[8] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS.

-

Vortex or sonicate the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve high homogeneity. A good shim results in sharp, symmetrical peaks.

-

-

¹H Acquisition:

-

Experiment: Standard single-pulse proton experiment.

-

Spectral Width: Set to cover a range of -2 to 14 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2 seconds. A sufficient delay is needed for quantitative integration.

-

Number of Scans: 8-16 scans.

-

-

¹³C Acquisition:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: Set to cover a range of 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans. More scans are required for ¹³C due to its low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.[8]

-

Integrate the peaks in the ¹H spectrum.

-

Conclusion

The comprehensive spectroscopic analysis of this compound is a self-validating system. The molecular weight from mass spectrometry confirms the elemental formula. The vibrational frequencies in the IR spectrum confirm the presence of the carboxylic acid, dimethylamino, and aromatic ring functionalities. Finally, NMR spectroscopy, even when using predictive models grounded in established principles, provides the ultimate confirmation of the specific substitution pattern and the electronic environment of every atom in the molecule. By understanding the principles behind each technique and the rationale for specific experimental protocols, a researcher can confidently verify the identity and purity of this important chemical compound.

References

-

National Institute of Standards and Technology. (n.d.). 2-Dimethylaminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Agnieszka Kaczor, et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-275. Retrieved from [Link]

-

Niko S. Radulović, et al. (2013). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 78(10), 1503-1512. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-(dimethylamino)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information for an article. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[3-(Dimethylamino)propoxy]benzoic acid - Optional[13C NMR]. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11NO2). Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 2-dimethylamino-ethyl ester - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). p-(Dimethylamino)benzoic acid. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts of compounds 1 -8. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034169). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

Sources

- 1. Benzoic acid, 2-(methylamino)- [webbook.nist.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | C9H11NO2 | CID 69118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. scispace.com [scispace.com]

- 6. N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR spectrum [chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to 2-(Dimethylamino)benzoic Acid: Synthesis, Properties, and Applications in Drug Development

Executive Summary: 2-(Dimethylamino)benzoic acid, also known as N,N-Dimethylanthranilic acid, is a substituted aromatic carboxylic acid that serves as a valuable intermediate in synthetic organic chemistry. Its structural framework, featuring a benzoic acid moiety ortho-substituted with a dimethylamino group, makes it a key building block for more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and analytical quality control, and an exploration of its applications within the fields of pharmaceutical research and drug development. It is intended for researchers, medicinal chemists, and process development scientists who utilize or are investigating this versatile compound.

Introduction to a Privileged Scaffold

This compound (CAS No. 610-16-2) belongs to the family of anthranilic acid derivatives. The anthranilic acid scaffold is considered a "privileged" structure in medicinal chemistry, as it is a recurring motif in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The addition of the N,N-dimethyl group modifies the electronic and steric properties of the parent molecule, altering its reactivity, solubility, and metabolic profile, thus providing a unique starting point for the synthesis of novel chemical entities. This guide will delve into the core technical aspects of this compound, providing field-proven insights for its practical application.

Physicochemical and Spectroscopic Properties

This compound is typically a white to pale yellow crystalline powder under standard conditions. The presence of both a carboxylic acid group (weakly acidic) and a tertiary amine group (weakly basic) makes it an amphoteric molecule. This dual functionality is central to its chemical behavior, particularly in purification and separation processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [3][4][5] |

| Molecular Weight | 165.19 g/mol | [3][4][5][6][7] |

| CAS Number | 610-16-2 | [3][6][7] |

| IUPAC Name | This compound | [8] |

| Synonyms | N,N-Dimethylanthranilic acid, o-Dimethylaminobenzoic acid | [3][6][8] |

| Appearance | White to pale yellow crystal/powder | |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 288.5 °C at 760 mmHg | [1] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [6][8] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively approached via the exhaustive methylation of its parent amine, anthranilic acid, or its corresponding ester. A common challenge in this synthesis is controlling the degree of methylation, as the reaction can yield a mixture of the starting material, the desired N,N-dimethyl product, and the intermediate N-methyl derivative. The following protocol is a two-stage process adapted from established methylation procedures, involving the methylation of an ester intermediate followed by saponification.[8][9]

Experimental Protocol: Two-Stage Synthesis

Stage 1: N,N-Dimethylation of Methyl Anthranilate

This stage focuses on adding two methyl groups to the nitrogen atom of methyl anthranilate using a strong methylating agent like dimethyl sulfate.

-

Step 1: Reaction Setup. In a well-ventilated fume hood, dissolve methyl anthranilate (1.0 equivalent) in a suitable water-miscible organic solvent such as dioxane (e.g., 2.5-3.0 mL per gram of ester).[9]

-

Step 2: Addition of Base. To the solution, add water (equal volume to the organic solvent) and sodium bicarbonate (NaHCO₃, 3.0 equivalents).[9] The bicarbonate acts as a base to neutralize the sulfuric acid byproduct generated from the dimethyl sulfate, driving the reaction forward. This is a critical self-validating step; insufficient base will lead to a drop in pH and halt the alkylation.

-

Step 3: Methylation. Heat the mixture to 60 °C with vigorous stirring. Add dimethyl sulfate (2.0 equivalents) dropwise over one hour.[9] The elevated temperature increases the reaction rate, while the slow addition maintains control over the exothermic reaction.

-

Step 4: Reaction Completion. After the addition is complete, maintain the reaction at 60 °C for an additional hour, monitoring the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Step 5: Workup and Extraction. Cool the reaction mixture to room temperature and pour it into a larger volume of water. Extract the aqueous suspension with an organic solvent like benzene or toluene (3x volume).[9] The product, being organic, will partition into the organic layer.

-

Step 6: Purification. The organic extract now contains a mixture of N-methyl and N,N-dimethylated products. A key purification step involves washing the organic layer with dilute hydrochloric acid (e.g., 1 M HCl).[9] The monomethylated product (secondary amine) can be protonated and extracted into the aqueous acid phase, while the less basic dimethylated product (tertiary amine) largely remains in the organic phase. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl 2-(dimethylamino)benzoate.

Stage 2: Saponification to this compound

This stage converts the methyl ester into the desired carboxylic acid.

-

Step 1: Hydrolysis. Dissolve the crude methyl 2-(dimethylamino)benzoate from Stage 1 in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 1.5 equivalents).

-

Step 2: Reaction Completion. Heat the mixture to reflux for 1-2 hours or until TLC analysis indicates the complete consumption of the ester. The hydroxide ion attacks the carbonyl carbon of the ester, leading to hydrolysis.

-

Step 3: Isolation. Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Step 4: Acidification. While stirring in an ice bath, carefully acidify the solution with cold dilute hydrochloric acid until the pH is approximately 4-5. This compound will precipitate as a solid as it is less soluble in its neutral form.

-

Step 5: Purification. Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Applications in Drug Discovery and Development

While this compound may not be the final active pharmaceutical ingredient (API), it serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules. Its utility stems from the versatile reactivity of its two functional groups.

-

Chemical Intermediate: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the aromatic ring can undergo electrophilic substitution. This allows for its incorporation into larger molecular scaffolds. Anthranilic acid derivatives are foundational to the synthesis of numerous pharmaceuticals, and N,N-dimethylation provides a specific variant for library development and structure-activity relationship (SAR) studies.[1][10]

-

Metabolic Precursor: Esters of this compound are used in various industries. In a biological context, these esters are expected to be readily hydrolyzed by metabolic enzymes in the liver back to the parent carboxylic acid, this compound, which is then excreted.[11] Understanding this metabolic fate is critical for toxicological assessments and prodrug design.

-

Scaffold for Bioactive Compounds: The broader class of anthranilamides (amides derived from anthranilic acid) are central to the development of drugs for metabolic disorders, cancer, and viral infections.[1] this compound provides a specific starting point for creating novel anthranilamide libraries where the nitrogen is fully alkylated, preventing its participation in hydrogen bonding as a donor and increasing its lipophilicity.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is essential for its use in research and development, particularly as a precursor for pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol outlines a general method for assessing the purity of a sample. Method validation (including linearity, accuracy, and precision) would be required for GMP applications.

-

Objective: To determine the purity of a this compound sample by separating it from potential impurities and starting materials.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., Newcrom R1 or equivalent, 5 µm particle size), and an autosampler.[12]

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)[12]

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of Acetonitrile and an aqueous acidic buffer (e.g., Water with 0.1% Phosphoric Acid). The exact ratio (e.g., 50:50) should be optimized to achieve a suitable retention time (typically 3-10 minutes).[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: UV detection at an appropriate wavelength (e.g., 254 nm or 282 nm), determined by a UV scan of the analyte.

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

-

Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a similar concentration as the primary standard.

-

System Suitability: Inject the standard solution multiple times (e.g., n=5) to ensure the system is operating correctly. The relative standard deviation (RSD) for retention time and peak area should be below 2%.

-

Analysis: Inject the sample solution.

-

Data Processing: Identify the peak corresponding to this compound by comparing its retention time to that of the reference standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Safety and Handling

This compound requires careful handling due to its potential hazards. It is classified as causing skin and eye irritation and may be harmful if swallowed.[3][13]

Table 2: GHS Hazard Information

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][13] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][13] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice.[13]

-

Ingestion: Rinse mouth and seek medical attention.[13]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a foundational chemical intermediate with significant relevance to drug discovery and development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an attractive starting material for creating diverse molecular libraries. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is paramount for its effective and responsible use in the laboratory and beyond. As research into novel therapeutics continues, the utility of such privileged scaffolds and their derivatives will undoubtedly remain a cornerstone of medicinal chemistry.

References

Click to expand

-

SIELC Technologies. Separation of Benzoic acid, 2-(dimethylamino)- on Newcrom R1 HPLC column. [Link]

- Google Patents. GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester.

-

PubChem. This compound | C9H11NO2 | CID 69118. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

- Google Patents. CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester.

-

PubChem. This compound. [Link]

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

-

International Programme on Chemical Safety (INCHEM). ANTHRANILATE DERIVATIVES. [Link]

-

PubChem. This compound | C9H11NO2 | CID 69118. [Link]

- This citation was not used in the final response.

-

PubMed. Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link]

-

MDPI. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. [Link]

- This citation was not used in the final response.

- This citation was not used in the final response.

-

Semantic Scholar. Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link]

-

PubMed Central. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. [Link]

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]

- 3. ijddr.in [ijddr.in]

- 4. benchchem.com [benchchem.com]

- 5. webassign.net [webassign.net]

- 6. This compound | C9H11NO2 | CID 69118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemscene ChemScene | this compound | 5G | CS-W010823 | | Fisher Scientific [fishersci.com]

- 8. CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester - Google Patents [patents.google.com]

- 9. GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester - Google Patents [patents.google.com]

- 10. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inchem.org [inchem.org]

- 12. A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Compound 2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid - Chemdiv [chemdiv.com]

An In-depth Technical Guide to the Physical Properties of 2-(Dimethylamino)benzoic Acid Crystals

Introduction

2-(Dimethylamino)benzoic acid, also known as N,N-Dimethylanthranilic acid, is an organic compound with the chemical formula C₉H₁₁NO₂.[1][2][3] As a substituted benzoic acid, it serves as a valuable building block in organic synthesis and holds potential interest for drug development professionals due to its structural motifs. The physical properties of its crystalline form are paramount, dictating its behavior in various applications, from reaction kinetics to formulation stability and bioavailability.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound crystals. We will delve into the experimental methodologies used for characterization, explaining the causality behind procedural choices and emphasizing the principles of data integrity. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's solid-state characteristics.

Core Molecular and Physical Identifiers

A baseline understanding begins with the compound's fundamental identifiers and properties. This information is critical for sourcing, safety, and initial experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1], NIST[2][3] |

| Molecular Weight | 165.19 g/mol | PubChem[1], Lab Pro Inc.[4] |

| CAS Number | 610-16-2 | PubChem[1], NIST[2][3] |

| Appearance | White to off-white solid/powder | Lab Pro Inc.[4] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N,N-Dimethylanthranilic acid | PubChem[1], NIST[2] |

Thermal Properties and Phase Behavior

The thermal behavior of a crystalline solid is a critical indicator of its purity, stability, and polymorphic identity.

Melting Point

The melting point is a fundamental thermodynamic property. For this compound, a melting point of approximately 70°C has been reported.[4] It is crucial to note that isomers of this compound exhibit vastly different melting points; for instance, the 3-isomer melts at 148-150°C and the 4-isomer at 241-243°C, highlighting the impact of substituent position on crystal lattice energy.[5]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the cornerstone technique for thermal analysis.[6] It provides more than just a melting point; it reveals a wealth of information about phase transitions, decomposition events, and the presence of different crystal forms (polymorphs).

Expertise & Causality: We employ DSC not merely to confirm the melting temperature, but to build a thermal profile of the material. In drug development, an unexpected endotherm or exotherm before the melt can signify a polymorphic transition or the degradation of the active pharmaceutical ingredient (API), both of which are critical-to-quality attributes that can impact stability and performance.[7] The heat flow measured is directly proportional to the energy absorbed or released during these events.[6]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound crystal sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss from sublimation. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, to a point beyond the melt (e.g., 100°C).

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event is observed as an endothermic peak. The onset temperature is typically reported as the melting point (Tm), and the integrated peak area corresponds to the enthalpy of fusion (ΔHfus).

Visualization: DSC Experimental Workflow

Caption: Workflow for DSC analysis of a crystalline sample.

Crystal Structure and Polymorphism

The precise three-dimensional arrangement of molecules in a crystal lattice dictates many of its bulk properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry.[8]

X-Ray Powder Diffraction (XRPD)

X-Ray Powder Diffraction (XRPD) is an indispensable, non-destructive technique for characterizing crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for identification.

Trustworthiness & Self-Validation: The XRPD pattern is a direct consequence of the crystal lattice structure. According to Bragg's Law (nλ = 2d sinθ), diffraction peaks occur at specific angles (2θ) corresponding to the spacing (d) between crystal lattice planes. The resulting pattern of peak positions and their relative intensities is unique to a specific polymorph. This method is self-validating; an unknown sample's identity and phase purity can be unequivocally confirmed by comparing its XRPD pattern to that of a known reference standard.[9] While specific polymorphic forms of this compound are not detailed in the available literature, related molecules like its 4-isomer are known to exhibit polymorphism, making this analysis essential.[10][11]

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently grind a small amount (approx. 100 mg) of the crystalline sample with a mortar and pestle to ensure random crystal orientation and a consistent particle size.

-

Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

-

Instrument Setup: Place the holder in the diffractometer. Configure the instrument with a standard X-ray source (e.g., Cu Kα, λ = 1.54 Å).

-

Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) with a specific step size and dwell time.

-

Data Analysis: The diffractogram is a plot of intensity versus 2θ. The peak list (positions and relative intensities) is extracted and compared against reference patterns to confirm identity and assess for the presence of other crystalline phases.

Visualization: XRPD Characterization Workflow

Caption: Standard workflow for XRPD analysis of a powder sample.

Spectroscopic Characterization

Spectroscopic methods provide orthogonal confirmation of the molecular structure elucidated by diffraction techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule. It is exceptionally useful for identifying the presence of specific functional groups. For this compound, the key expected absorptions are:

-

~3300-2500 cm⁻¹: A very broad band corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[12]

-

~1700-1680 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretching of the aryl carboxylic acid.[12]

-

~1320-1210 cm⁻¹: C-O stretching vibrations.[12]

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250-1000 cm⁻¹: C-N stretching vibrations.

FTIR spectra are available in public databases, often collected using techniques like KBr pellets or Attenuated Total Reflectance (ATR).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (in the 7-8 ppm range), a singlet for the two equivalent N-methyl groups (around 3 ppm), and a broad singlet for the acidic carboxylic acid proton (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (~170 ppm), the aromatic carbons, and the N-methyl carbons.

These spectroscopic techniques, when used together, provide an unambiguous confirmation of the chemical identity of this compound.

Conclusion

The physical characterization of this compound crystals relies on a suite of complementary analytical techniques. DSC provides a detailed map of its thermal behavior and stability, while XRPD offers an unequivocal fingerprint of its crystal lattice structure, essential for identifying polymorphs. These are supported by spectroscopic methods like FTIR and NMR, which confirm molecular identity. For researchers and drug developers, a thorough understanding and application of these methodologies are not merely procedural—they are fundamental to ensuring the quality, stability, and ultimate performance of the final product.

References

-

ChemSynthesis. (2025). benzoic acid 2-dimethylaminoethyl ester - 2208-05-1, C11H15NO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CrystEngComm. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(dimethylamino)ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(dimethylamino)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Dimethylaminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylamino-benzoic acid, hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11NO2). Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Aqueous-Organic Mixtures. Retrieved from [Link]

-

NIST. (n.d.). 2-Dimethylaminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(dimethylamino)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2005). Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(methylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Dimethylaminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSrc. (n.d.). 4-(Dimethylamino)benzoic acid. Retrieved from [Link]

-

IUCr Journals. (n.d.). Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Benzoic acid, 4-(dimethylamino)-, methyl ester (CAS 1202-25-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis, characterization and some physicochemical studies on cocrystal; 2-(4-(Dimethylamino) benzylideneamino) benzoic acid and p-nitroaniline system. Retrieved from [Link]

-

BHU Digital Library. (n.d.). Publication: Green synthesis, characterization and some physicochemical studies on cocrystal; 2-(4-(Dimethylamino) benzylideneamino) benzoic acid and p-nitroaniline system. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A Combined Theoretical Investigation and X-Ray Study of 2-(4-Dimethylamino)benzylideneamino)-3-aminomaleonitrile. Retrieved from [Link]

-

IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Two Crystal Polymorphs of - 3-(Dimethylamino)benzoic Anhydride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Dimethylaminobenzoic acid, 98% Purity, C9H11NO2, 100 grams. Retrieved from [Link]

-

Semantic Scholar. (2004). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Retrieved from [Link]

-